1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of cyclobutane and is characterized by the presence of a cyclohexylamino group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutylamines or cyclobutanols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Aminocyclobutanecarboxylic acid: A related compound with similar structural features but lacking the cyclohexylamino group.
Cyclobutanecarboxylic acid: A simpler derivative of cyclobutane used in various chemical reactions.
Cyclobutylamine: Another related compound with an amino group attached to the cyclobutane ring.
Uniqueness: 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclobutane derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
1-(cyclohexylamino)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9;/h9,12H,1-8H2,(H,13,14);1H |
InChI Key |
NJUVLVYVBNFXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2(CCC2)C(=O)O.Cl |
Origin of Product |
United States |
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